molecular formula C15H25Cl2N3O4 B5199975 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride

2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride

Cat. No. B5199975
M. Wt: 382.3 g/mol
InChI Key: OFJZJYHOVFMICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride, also known as Nocodazole, is a synthetic organic compound that is widely used in scientific research. It is a microtubule inhibitor that is commonly used to disrupt the normal functioning of microtubules in cells.

Mechanism of Action

2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride inhibits the polymerization of microtubules, which are essential components of the cytoskeleton. Microtubules play a crucial role in cell division, intracellular transport, and cell migration. By disrupting the normal functioning of microtubules, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells.
Biochemical and Physiological Effects
2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride has several biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells. It also affects the morphology and motility of cells. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride disrupts the normal functioning of microtubules, which affects various cellular processes, such as cell division, intracellular transport, and cell migration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in lab experiments is its specificity for microtubules. It is a potent inhibitor of microtubules and does not affect other cellular structures. Additionally, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is readily available and easy to use. However, one of the limitations of using 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is its cytotoxicity. It can induce cell death at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in scientific research. One direction is the development of new drugs that target microtubules. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride can be used as a model compound for the development of new drugs with improved efficacy and reduced side effects. Another direction is the study of the role of microtubules in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride can be used to investigate the mechanism of action of these diseases and to develop new treatments. Additionally, the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in combination with other drugs can be explored to improve the efficacy of cancer treatments.
Conclusion
In conclusion, 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is a synthetic organic compound that is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, induce cell cycle arrest and apoptosis in cancer cells, and investigate the mechanism of action of various drugs that target microtubules. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the use of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride in scientific research, including the development of new drugs that target microtubules and the study of the role of microtubules in various diseases.

Synthesis Methods

The synthesis of 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride involves the reaction of 4-nitrobenzyl alcohol with 3-(4-morpholinyl)propylamine in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride dihydrochloride. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is widely used in scientific research as a microtubule inhibitor. It is used to study the role of microtubules in various cellular processes, such as cell division, intracellular transport, and cell migration. 2-{[3-(4-morpholinyl)propyl]amino}-1-(4-nitrophenyl)ethanol dihydrochloride is also used to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it is used to study the mechanism of action of various drugs that target microtubules.

properties

IUPAC Name

2-(3-morpholin-4-ylpropylamino)-1-(4-nitrophenyl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.2ClH/c19-15(13-2-4-14(5-3-13)18(20)21)12-16-6-1-7-17-8-10-22-11-9-17;;/h2-5,15-16,19H,1,6-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJZJYHOVFMICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC(C2=CC=C(C=C2)[N+](=O)[O-])O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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